molecular formula C10H12F3NO B1528601 [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine CAS No. 1249802-64-9

[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine

Cat. No. B1528601
CAS RN: 1249802-64-9
M. Wt: 219.2 g/mol
InChI Key: QEMJVHCRJLGVQA-UHFFFAOYSA-N
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Description

“[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine” is a chemical compound with the molecular formula C10H12F3NO . Its molecular weight is 219.20 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine” is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a methanamine group . More detailed structural analysis would require specific experimental data .


Physical And Chemical Properties Analysis

“[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceutical agents. Its trifluoroethoxy phenyl moiety could be useful in increasing the lipophilicity and metabolic stability of therapeutic candidates . It may serve as a precursor in the development of drugs targeting central nervous system disorders due to its potential to cross the blood-brain barrier.

Agriculture

As an intermediate in chemical synthesis, [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine might be used in the creation of agrochemicals. Its structural properties could be beneficial in designing novel pesticides or herbicides, offering a new approach to pest and weed management in agricultural practices .

Material Science

This compound’s unique chemical structure could be utilized in material science, particularly in the development of organic semiconductors. Its electron-withdrawing trifluoroethoxy group may contribute to the fine-tuning of electronic properties of materials for use in organic light-emitting diodes (OLEDs) or photovoltaic cells .

Environmental Science

In environmental science, researchers might investigate the use of [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine as a potential tracer or marker in environmental samples. Its stability and distinctive fluorinated structure make it a candidate for tracking organic pollutants in various ecosystems .

Analytical Chemistry

This compound could play a role in analytical chemistry as a standard or reference material in chromatographic analysis. Due to its unique mass spectral signature provided by the trifluoroethoxy group, it could assist in the identification and quantification of complex mixtures .

Industrial Applications

Industrially, [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine may be used in the synthesis of performance chemicals. Its incorporation into larger molecules could impart desirable properties such as increased thermal stability or chemical resistance, which are valuable in coatings, adhesives, and specialty polymers .

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets in a specific manner, leading to changes in the biochemical processes of the cell .

Biochemical Pathways

The exact biochemical pathways affected by [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine are currently under investigation. It is believed that the compound may interact with several pathways, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

It is known that the compound has a molecular weight of 21921 , which may influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine. Factors such as temperature, pH, and the presence of other compounds can affect how [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine interacts with its targets and performs its action .

Safety and Hazards

The safety and hazards associated with “[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine” are not specified in the available resources .

Future Directions

The future directions for the use and study of “[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine” are not specified in the available resources .

properties

IUPAC Name

[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-7-2-3-8(5-14)9(4-7)15-6-10(11,12)13/h2-4H,5-6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMJVHCRJLGVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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